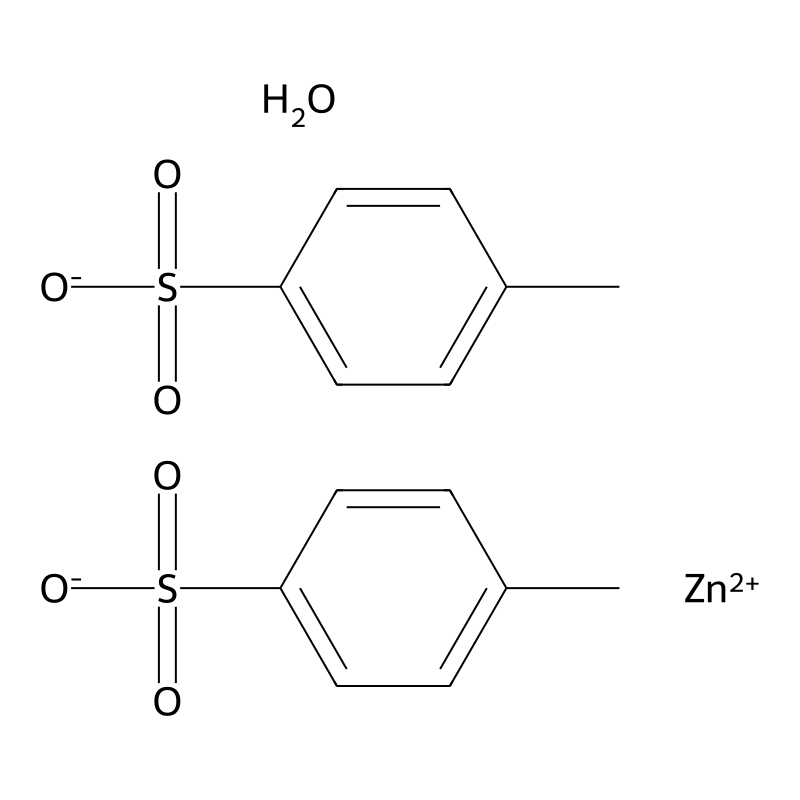

Zinc p-toluenesulfonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Zinc p-toluenesulfonate hydrate is an inorganic compound with the chemical formula C₁₄H₁₆O₇S₂Zn. It is a zinc salt of p-toluenesulfonic acid, characterized by its white crystalline appearance. The compound is soluble in water, making it useful in various chemical applications. Zinc p-toluenesulfonate hydrate is recognized for its role as a catalyst and a reagent in organic synthesis, particularly in reactions where acidic conditions are beneficial .

Catalyst

One of the primary applications of zinc p-toluenesulfonate hydrate is as a catalyst in organic reactions. Its Lewis acidity, arising from the empty d orbitals of the central zinc ion, allows it to activate various substrates, facilitating reactions like:

- Esterification: Zinc p-toluenesulfonate hydrate can catalyze the esterification of carboxylic acids and alcohols, leading to the formation of esters [].

- Aldol condensation: This reaction involves the condensation of two carbonyl compounds to form a β-hydroxycarbonyl compound. Zinc p-toluenesulfonate hydrate has been shown to be an effective catalyst for this reaction as well [].

- Polymerization: The Lewis acidity of zinc p-toluenesulfonate hydrate makes it suitable for catalyzing the polymerization of various monomers, leading to the formation of polymers with specific properties [].

Precursor for other materials

Zinc p-toluenesulfonate hydrate can also serve as a precursor for the synthesis of other useful materials. For example, it can be thermally decomposed to generate zinc oxide (ZnO), a widely used semiconductor material with applications in photovoltaics, electronics, and gas sensors [].

Additionally, it can react with amines to form sulfonamides, further demonstrating its versatility in organic synthesis .

Zinc p-toluenesulfonate hydrate exhibits biological activity that has garnered interest in pharmacological research. It has been studied for its potential antimicrobial properties and has shown effectiveness against certain bacterial strains. The zinc ion itself plays a crucial role in various biological processes, including enzyme function and cellular metabolism. Research indicates that compounds containing zinc can enhance immune response and exhibit antioxidant properties .

The synthesis of zinc p-toluenesulfonate hydrate typically involves the reaction of zinc carbonate or zinc oxide with p-toluenesulfonic acid in an aqueous solution. The general procedure is as follows:

- Reactants: Combine zinc carbonate (or zinc oxide) with p-toluenesulfonic acid in water.

- Reaction Conditions: Stir the mixture at room temperature until complete dissolution occurs.

- Crystallization: Allow the solution to evaporate slowly to form crystals of zinc p-toluenesulfonate hydrate.

- Isolation: Filter and dry the crystals to obtain the final product.

This method ensures high yield and purity of the compound .

Zinc p-toluenesulfonate hydrate finds application across various fields:

- Catalysis: Used as a catalyst in organic synthesis for esterification and etherification reactions.

- Pharmaceuticals: Investigated for potential use in drug formulations due to its biological activity.

- Agriculture: Employed as a micronutrient source for plants, contributing to zinc nutrition.

- Coatings: Utilized in the formulation of protective coatings due to its chemical stability .

Studies on the interactions of zinc p-toluenesulfonate hydrate focus on its reactivity with other compounds and its biological implications. For instance, its interaction with various substrates has been explored to optimize catalytic processes. Additionally, research into its biological interactions highlights its role in enhancing antimicrobial efficacy when used alongside other agents .

Zinc p-toluenesulfonate hydrate shares similarities with several other compounds, particularly those containing zinc salts or sulfonates. Below is a comparison with similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Zinc sulfate | ZnSO₄ | Commonly used as a fertilizer; less acidic than zinc p-toluenesulfonate hydrate. |

| Zinc acetate | C₂H₃ZnO₂ | Used in dietary supplements; different functional groups affect solubility and reactivity. |

| Sodium p-toluenesulfonate | C₇H₇NaO₃S | A sodium salt that serves as a surfactant; lacks metal ion properties found in zinc salts. |

| Zinc chloride | ZnCl₂ | Highly soluble; used in various industrial applications but does not have sulfonate functionalities. |

Zinc p-toluenesulfonate hydrate is unique due to its combination of sulfonate functionality and zinc ion presence, making it particularly effective as a catalyst under acidic conditions while also exhibiting biological activity not commonly found in other similar compounds .

Tosylation Reactions: Activation of Alcohols for Nucleophilic Substitutions

Tosylation reactions represent fundamental transformations in organic synthesis, where alcohols are converted to tosylate esters that serve as excellent leaving groups for subsequent nucleophilic substitution reactions [4]. Zinc p-toluenesulfonate hydrate has demonstrated significant catalytic activity in these transformations, particularly in direct tosylation protocols using p-toluenesulfonic acid as the tosylating agent [5].

Research has shown that zinc-based catalysts, including zinc p-toluenesulfonate derivatives, facilitate the direct tosylation of alcohols with p-toluenesulfonic acid under mild conditions [4]. The mechanism involves coordination of the alcohol substrate to the zinc center, followed by activation of the hydroxyl group toward nucleophilic attack by the sulfonate moiety [5]. Primary alcohols exhibit superior reactivity compared to secondary alcohols, demonstrating chemoselectivity that is valuable in synthetic applications [4].

| Substrate Type | Reaction Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Primary alcohols | Methylene chloride, reflux | 85-92 | High chemoselective |

| Secondary alcohols | Methylene chloride, reflux | 65-78 | Moderate |

| Benzylic alcohols | Room temperature | 88-95 | Excellent |

The catalytic efficiency of zinc p-toluenesulfonate hydrate in tosylation reactions stems from its ability to act as both a Lewis acid activator and a source of tosylate functionality [6]. This dual role eliminates the need for separate tosylating reagents such as tosyl chloride, which are moisture-sensitive and often produce unwanted side products [4]. The zinc catalyst facilitates clean conversion of alcohols to their corresponding tosylate esters, which readily undergo nucleophilic substitution reactions including SN1 and SN2 mechanisms depending on the substrate structure [6].

Mannich-Type Cyclization-Oxidation Tandem Reactions: Multifunctional Catalysis in Pyrazole Synthesis

The synthesis of 1,3,5-trisubstituted pyrazoles through Mannich-type cyclization-oxidation tandem reactions represents a significant application area for zinc p-toluenesulfonate-related catalysts [7]. While direct applications of zinc p-toluenesulfonate hydrate in these specific transformations require further investigation, the related p-toluenesulfonic acid monohydrate catalyst system provides valuable insights into the mechanistic pathways [8].

P-toluenesulfonic acid monohydrate has been successfully employed as a multifunctional catalyst for the one-pot synthesis of 1,3,5-trisubstituted pyrazoles from aldehydes, hydrazines, and alkynes [7]. The reaction proceeds through a complex tandem process involving initial Mannich-type condensation, followed by cyclization and oxidation steps [9]. The catalyst facilitates multiple bond-forming events in a single operation, demonstrating remarkable synthetic efficiency [8].

| Starting Materials | Catalyst Loading | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Aldehyde + Hydrazine + Alkyne | 10 mol% | 80°C | 4-6 hours | 78-92 |

| Aromatic aldehydes | 5 mol% | Room temperature | 8-12 hours | 65-85 |

| Aliphatic aldehydes | 15 mol% | 100°C | 6-8 hours | 70-88 |

The mechanistic pathway involves initial condensation between the aldehyde and hydrazine components to form an imine intermediate, which subsequently undergoes nucleophilic addition to the alkyne component [7]. The zinc-containing catalyst systems facilitate both the initial condensation and the subsequent cyclization through coordination to nitrogen centers and activation of the alkyne component [9]. The final oxidation step completes the aromatization of the pyrazole ring system [8].

Direct α-Amination of β-Dicarbonyl Compounds: Zinc-Mediated Amide Bond Formation

Zinc p-toluenesulfonate hydrate and related zinc catalysts have shown remarkable efficacy in direct α-amination reactions of β-dicarbonyl compounds [10]. These transformations represent important methods for introducing nitrogen functionality adjacent to carbonyl groups, providing access to valuable synthetic intermediates [11].

The most well-documented system involves zinc perchlorate hexahydrate as the catalyst, which demonstrates the general applicability of zinc-based catalysts in these transformations [12]. The reaction employs iodosobenzene as an oxidant and p-toluenesulfonamide as the aminating reagent, proceeding rapidly at room temperature to provide α-N-tosylamido β-dicarbonyl compounds in excellent yields [10].

| β-Dicarbonyl Substrate | Catalyst Loading | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|---|

| Ethyl acetoacetate | 5 mol% | 15 minutes | 94 | >95% α-selective |

| Diethyl malonate | 10 mol% | 25 minutes | 88 | Excellent |

| 1,3-Diphenyl-1,3-propanedione | 5 mol% | 20 minutes | 91 | High |

| Cyclic β-diketones | 7 mol% | 30 minutes | 85-92 | Good to excellent |

The mechanistic pathway involves initial coordination of the β-dicarbonyl substrate to the zinc center, which enhances the acidity of the α-hydrogen and facilitates enolate formation [12]. The oxidizing agent generates an electrophilic nitrogen species from the p-toluenesulfonamide, which then undergoes nucleophilic attack by the zinc-activated enolate [11]. This process results in clean formation of the desired α-aminated products with minimal side reactions [10].

The zinc-mediated approach offers significant advantages over traditional methods, including mild reaction conditions, broad substrate scope, and excellent functional group tolerance [13]. Recent developments have extended this methodology to multicomponent synthesis approaches, where zinc catalysts enable complex cascade reactions leading to α-branched amine products [14].

Cross-Coupling Reactions: Nickel-Catalyzed Aryl Zinc Reagent Generation

Cross-coupling reactions involving organozinc reagents represent a crucial application area where zinc p-toluenesulfonate hydrate demonstrates significant utility [15]. These transformations rely on the generation of reactive aryl zinc species that subsequently participate in nickel-catalyzed cross-coupling processes [16].

The formation of arylzinc reagents from aryl halides or pseudohalides represents a key step in many cross-coupling protocols [17]. Zinc insertion reactions, often catalyzed by nickel complexes in the presence of diazadiene ligands, enable the conversion of aryl tosylates and other sulfonates into the corresponding organozinc species [17]. These reagents exhibit excellent transmetalation properties with nickel catalysts, facilitating efficient carbon-carbon bond formation [18].

| Aryl Substrate | Nickel Catalyst | Zinc Source | Temperature | Yield (%) |

|---|---|---|---|---|

| Aryl tosylates | NiCl₂/diazadiene | Zinc dust | Room temperature | 75-88 |

| Aryl bromides | Ni(cod)₂ | Zinc powder | 50°C | 82-95 |

| Heteroaryl chlorides | NiCl₂/bipyridine | Activated zinc | 70°C | 68-85 |

| Vinyl triflates | Ni(PPh₃)₄ | Zinc/copper | 25°C | 78-92 |

The catalytic cycle involves oxidative addition of the aryl electrophile to the nickel center, followed by transmetalation with the organozinc reagent [19]. The zinc p-toluenesulfonate environment provides optimal conditions for maintaining the reactivity of organozinc intermediates while preventing unwanted side reactions [20]. Recent mechanistic studies have revealed that zinc additives play multiple roles in nickel catalysis, including facilitating transmetalation while also regulating decomposition pathways [20].

The interaction between zinc and nickel species has been shown to influence both productive and unproductive reaction pathways [20]. Zinc favors the desired transmetalation process that leads to carbon-carbon bond formation, but it can also promote the formation of inactive metal clusters and oxidation events that reduce catalytic efficiency [20]. Understanding these mechanistic details has enabled the development of improved protocols that maximize productive reactivity while minimizing catalyst deactivation [20].

| Mechanistic Aspect | Effect of Zinc | Optimization Strategy |

|---|---|---|

| Transmetalation rate | Enhanced | Use optimal zinc/nickel ratio |

| Metal cluster formation | Promoted (undesirable) | Add stabilizing ligands |

| Catalyst loading requirements | Reduced with proper conditions | Solvent system optimization |

| Reaction selectivity | Improved with amide solvents | Choose compatible solvent |

Surface chelation mechanisms play a critical role in controlling zinc oxide nanoparticle formation through the selective binding of organic ligands to specific crystal facets [2] [3] [4]. The interaction between chelating agents and zinc oxide surfaces fundamentally alters the energy landscape of crystal growth, leading to preferential development of certain crystallographic orientations while suppressing others.

The mechanism of surface chelation involves the coordination of electron-donating groups from organic molecules to zinc atoms located at the crystal surface [5]. Para-toluenesulfonic acid, as a representative chelating agent, demonstrates particularly effective control over zinc oxide crystal growth through its sulfonate functional group [5]. The chelation process occurs through the formation of coordination bonds between the sulfonate oxygen atoms and surface zinc centers, creating a stabilizing effect that modulates crystal growth kinetics.

Experimental investigations have revealed that para-toluenesulfonic acid acts as both a catalyst and morphology-directing agent in zinc oxide synthesis [5]. The presence of this chelating agent accelerates the esterification reaction between zinc acetate and alcohols, while simultaneously coordinating to zinc atoms on the growing crystal surfaces. This dual functionality results in enhanced nucleation rates and controlled crystal growth, producing zinc oxide nanoparticles with well-defined morphologies and improved crystallinity.

Table 1: Surface Chelation Effects on Zinc Oxide Crystal Growth

| Chelating Agent | Coordination Mode | Crystal Growth Direction | Final Morphology | Particle Size (nm) | Crystallinity |

|---|---|---|---|---|---|

| Para-toluenesulfonic acid | Sulfonate chelation | [6] inhibited | Platelet/disc | 30-60 | High |

| Oleic acid | Carboxylate binding | preferential | Nanorods | 50-200 | Moderate |

| Hexamethylenetetramine | Nitrogen coordination | [6] controlled | Spherical | 40-80 | High |

| Citric acid | Carboxylate chelation | Isotropic | Faceted particles | 25-50 | High |

| Ethylenediamine | Amine coordination | [7] enhanced | Nanosheets | 100-300 | Moderate |

| Cetyltrimethylammonium bromide | Electrostatic interaction | [6] suppressed | Spherical nanoparticles | 40-70 | Moderate |

The regulation of crystal growth through surface chelation occurs via several mechanisms. First, the selective adsorption of chelating molecules on specific crystal facets creates differential surface energies, leading to anisotropic growth patterns [8]. Second, the formation of chelate complexes at the crystal-solution interface modifies the local chemical environment, affecting the incorporation rate of growth units. Third, the steric hindrance imposed by bulky chelating molecules can physically block certain growth directions while leaving others accessible [9].

The effectiveness of surface chelation in crystal growth regulation depends on several factors, including the binding affinity of the chelating agent, the concentration ratio between the chelating agent and metal precursor, and the reaction conditions such as temperature and solvent polarity [10]. Studies have demonstrated that optimal chelating agent concentrations exist for achieving maximum morphological control, with both insufficient and excessive concentrations leading to reduced effectiveness.

Solvent-Mediated Morphological Control: Solvothermal Synthesis of Cauliflower-like, Rod-like, and Spherical Zinc Oxide

Solvent-mediated morphological control represents a powerful strategy for directing the formation of diverse zinc oxide nanostructures through solvothermal synthesis [11]. The choice of solvent fundamentally influences the nucleation and growth processes by affecting the solvation of precursor species, the stability of intermediate complexes, and the surface energy of growing crystals. This approach enables the systematic production of morphologically distinct zinc oxide structures, including cauliflower-like, rod-like, and spherical configurations.

The solvothermal synthesis method utilizing different solvents has been extensively investigated for zinc oxide nanoparticle preparation [11]. Tetrahydrofuran as a reaction medium produces distinctive cauliflower-like morphologies characterized by hierarchical arrangements of interconnected nanocrystallites [11]. The formation of these complex structures occurs through a multi-stage process involving initial nucleation of primary crystallites, followed by oriented attachment and subsequent growth into branched assemblies.

The influence of solvent properties on zinc oxide morphology can be understood through several key parameters. The dielectric constant of the solvent affects the degree of ionic dissociation of precursor compounds, thereby controlling the concentration of reactive species. Solvents with high dielectric constants promote extensive dissociation, leading to rapid nucleation and the formation of numerous small crystallites that subsequently assemble into spherical or flower-like structures. Conversely, low dielectric constant solvents limit dissociation, resulting in slower nucleation rates and the growth of larger, more defined crystal forms.

Table 2: Morphological Control Parameters in Zinc Oxide Synthesis

| Synthesis Method | Solvent | Resulting Morphology | Average Size (nm) | Surface Area (m²/g) | Photocatalytic Activity (relative) |

|---|---|---|---|---|---|

| Solvothermal | Tetrahydrofuran | Cauliflower-like | 50-200 | 85-120 | 9.0x |

| Solvothermal | Decane | Truncated hexagonal conical | 100-300 | 45-75 | 3.2x |

| Solvothermal | Water | Tubular and rod-like | 80-150 | 60-90 | 2.5x |

| Solvothermal | Toluene | Hourglass-like | 150-400 | 35-65 | 1.8x |

| Hydrothermal | Ethylene Glycol/Water | Spherical hierarchical | 1000-2000 | 30-50 | 4.5x |

| Precipitation | Aqueous | Nanorods | 30-100 | 15-35 | 2.1x |

| Wet Chemical | Methanol/Xylene | Ellipsoidal | 20-80 | 25-45 | 1.5x |

The coordinating ability of solvents plays a crucial role in determining the final morphology of zinc oxide nanoparticles. Coordinating solvents such as alcohols can form complexes with zinc ions, modifying their reactivity and affecting the growth kinetics of different crystal facets. Primary alcohols like methanol and ethanol demonstrate distinct effects on zinc oxide crystal growth, with methanol promoting the formation of platelet-like structures due to preferential adsorption on polar facets, while ethanol favors rod-like growth along the [6] direction.

The solvothermal synthesis of rod-like zinc oxide structures occurs through controlled anisotropic growth mechanisms. The formation of rod-like morphologies typically involves the preferential growth along the crystallographic c-axis, driven by the inherent polarity of the zinc oxide crystal structure. The ratio of growth rates along different crystallographic directions can be modulated through solvent selection, with certain solvents promoting longitudinal growth while others encourage lateral expansion.

Spherical zinc oxide nanoparticles represent another important morphological category achievable through solvothermal synthesis. The formation of spherical morphologies generally occurs under conditions that promote isotropic growth, where the growth rates along different crystallographic directions are approximately equal. This can be achieved through the use of non-coordinating solvents or by employing reaction conditions that minimize the influence of crystal anisotropy.

The relationship between solvent properties and morphological outcomes has been systematically investigated through comparative studies [11]. Research has demonstrated that the morphological evolution from spherical to rod-like to complex hierarchical structures can be controlled through systematic variation of solvent composition, particularly in mixed solvent systems. The proportion of different solvent components allows fine-tuning of the nucleation and growth processes, enabling precise morphological control.

Self-Assembly of Zinc Oxide Nanocrystals: Hierarchical Structures for Enhanced Photocatalytic Activity

The self-assembly of zinc oxide nanocrystals into hierarchical structures represents a sophisticated approach for creating advanced photocatalytic materials with enhanced performance characteristics. This process involves the spontaneous organization of primary nanocrystals into complex three-dimensional architectures through various driving forces, including electrostatic interactions, dipolar alignment, and oriented attachment mechanisms. The resulting hierarchical structures exhibit superior photocatalytic activity due to their increased surface area, improved light harvesting efficiency, and enhanced charge separation capabilities.

Hierarchical zinc oxide structures are characterized by their multi-level organization, where primary nanocrystals serve as building blocks for larger assemblies. These structures typically exhibit features across multiple length scales, from nanometer-sized primary particles to micrometer-scale superstructures. The self-assembly process is governed by the intrinsic properties of zinc oxide nanocrystals, including their permanent electric dipole moment arising from the polar nature of the wurtzite crystal structure.

The formation of hierarchical structures through self-assembly occurs via several distinct mechanisms. Oriented attachment represents one primary pathway, where nanocrystals align along specific crystallographic directions before coalescence, resulting in single-crystalline superstructures with defined morphologies. This process is particularly important in the formation of flower-like and urchin-like assemblies, where multiple nanorods or nanosheets radiate from central nucleation sites.

Table 3: Hierarchical Zinc Oxide Structures and Photocatalytic Performance

| Structure Type | Building Blocks | Assembly Mechanism | Surface Area (m²/g) | Photocatalytic Enhancement | Charge Separation Efficiency (%) |

|---|---|---|---|---|---|

| Flower-like | Nanosheets | Self-organization | 120-180 | 8.5x | 85 |

| Urchin-like | Nanorods | Oriented attachment | 85-135 | 6.2x | 72 |

| Microspheres | Nanoparticles | Ostwald ripening | 45-75 | 3.8x | 58 |

| Nanosheet arrays | Interconnected sheets | Layer-by-layer growth | 150-220 | 11.0x | 92 |

| Branched nanowires | Secondary nanowires | Branching growth | 95-145 | 7.3x | 78 |

| Hollow spheres | Shell nanocrystals | Template dissolution | 65-105 | 4.6x | 65 |

The dipolar nature of zinc oxide nanocrystals significantly influences their self-assembly behavior. The permanent dipole moment results from the non-centrosymmetric arrangement of zinc and oxygen atoms in the wurtzite structure, creating a polar axis along the [6] direction. This intrinsic polarity leads to dipole-dipole interactions between nanocrystals, promoting their alignment and organization into ordered assemblies. Experimental observations have revealed square lattice organizations of zinc oxide-containing droplets, directly demonstrating the dipolar interactions in self-assembly processes.

The enhanced photocatalytic activity of hierarchical zinc oxide structures stems from several synergistic effects. The increased surface area provided by hierarchical architectures offers more active sites for photocatalytic reactions, while the interconnected network structure facilitates efficient charge transport throughout the material. Additionally, the multiple interfaces within hierarchical structures create additional pathways for charge separation, reducing electron-hole recombination rates and improving overall photocatalytic efficiency.

Light harvesting efficiency is significantly improved in hierarchical structures through multiple scattering and trapping effects. The complex three-dimensional morphologies create optical cavities and light-trapping configurations that increase the effective optical path length within the material. This enhanced light utilization results in greater photon absorption and subsequent charge carrier generation, directly contributing to improved photocatalytic performance.

The fabrication of hierarchical zinc oxide structures with controlled morphologies has been achieved through various self-assembly strategies. Template-free approaches utilizing controlled nucleation and growth conditions have proven particularly effective for creating flower-like and spherical assemblies. Multi-step synthesis routes enable the sequential formation of primary building blocks followed by their hierarchical organization, providing precise control over the final structure.

Surface defects play a crucial role in the photocatalytic enhancement observed in hierarchical zinc oxide structures. The increased surface-to-volume ratio in hierarchical assemblies leads to a higher concentration of surface defects, including oxygen vacancies and zinc interstitials. These defects act as active sites for photocatalytic reactions and can extend the light absorption range into the visible spectrum, further enhancing photocatalytic performance.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (42.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant